IWR-1

Description

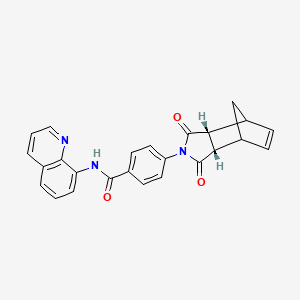

The exact mass of the compound N-(Quinolin-8-yl)-4-(exo-4-aza-3,5-dioxotricyclo[5.2.1.02,6]oct-8-en-4-yl)benzamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 753605. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[(2S,6R)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]-N-quinolin-8-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19N3O3/c29-23(27-19-5-1-3-14-4-2-12-26-22(14)19)15-8-10-18(11-9-15)28-24(30)20-16-6-7-17(13-16)21(20)25(28)31/h1-12,16-17,20-21H,13H2,(H,27,29)/t16?,17?,20-,21+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGSXEXBYLJIOGF-BOPNQXPFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)NC5=CC=CC6=C5N=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2C=CC1[C@@H]3[C@H]2C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)NC5=CC=CC6=C5N=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10648694 | |

| Record name | 4-[(3aR,7aS)-1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl]-N-(quinolin-8-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

430429-02-0 | |

| Record name | 4-[(3aR,7aS)-1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl]-N-(quinolin-8-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of IWR-1 in Wnt Signaling

Audience: Researchers, scientists, and drug development professionals.

Introduction

IWR-1 (Inhibitor of Wnt Response-1) is a small molecule inhibitor of the canonical Wnt signaling pathway. It has become a critical tool for studying the intricate mechanisms of Wnt signaling and holds potential for therapeutic applications in diseases characterized by aberrant Wnt pathway activation, such as various cancers. This guide provides a detailed examination of the core mechanism of action of this compound, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism of Action: Stabilizing the Destruction Complex

The canonical Wnt signaling pathway is crucial for embryonic development and adult tissue homeostasis. Its dysregulation is a hallmark of numerous diseases. The central player in this pathway is β-catenin, a transcriptional co-activator whose cytoplasmic levels are tightly controlled by a multi-protein "destruction complex."

In the Absence of Wnt (Wnt-Off State):

In the absence of a Wnt ligand, the destruction complex, consisting of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β), is active. This complex facilitates the sequential phosphorylation of β-catenin by CK1 and GSK3β. Phosphorylated β-catenin is then recognized by the E3 ubiquitin ligase β-TrCP, leading to its ubiquitination and subsequent degradation by the proteasome. This keeps cytoplasmic β-catenin levels low, and Wnt target genes remain inactive.

A key regulatory step in this process involves the enzymes Tankyrase 1 and 2 (TNKS1/2). Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family that poly(ADP-ribosyl)ate (PARsylate) Axin[1][2]. This PARsylation marks Axin for ubiquitination and proteasomal degradation, thus destabilizing the destruction complex[1][3].

In the Presence of Wnt (Wnt-On State):

When a Wnt ligand binds to its Frizzled (FZD) receptor and LRP5/6 co-receptor, the destruction complex is inactivated. This prevents the phosphorylation and degradation of β-catenin, allowing it to accumulate in the cytoplasm. Subsequently, β-catenin translocates to the nucleus, where it binds to T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes.

This compound's Point of Intervention:

This compound exerts its inhibitory effect on the Wnt pathway by targeting Tankyrase 1 and 2[4][5][6]. By inhibiting the catalytic activity of TNKS1/2, this compound prevents the PARsylation of Axin[1][3]. This leads to the stabilization and accumulation of Axin protein levels[7][8][9]. The increased levels of Axin enhance the assembly and activity of the β-catenin destruction complex[4][8][9]. Consequently, β-catenin is more efficiently phosphorylated and targeted for degradation, even in the presence of a Wnt signal[9][10]. The ultimate outcome is a reduction in nuclear β-catenin and the suppression of Wnt target gene transcription[4][5].

Data Presentation: Quantitative Efficacy of this compound

The inhibitory activity of this compound has been quantified in various assays, as summarized in the table below.

| Assay Type | Cell Line / System | Target | IC50 / EC50 | Reference(s) |

| Wnt/β-catenin Reporter Assay | L-cells expressing Wnt3A | Wnt Pathway | 180 nM | [4][7][8][11] |

| Luciferase Reporter Gene Assay | Human HEK293T cells | Wnt Pathway | 26 nM | [8] |

| In Vitro Auto-PARsylation Assay | Recombinant Enzyme | TNKS1 | 131 nM | [12] |

| In Vitro Auto-PARsylation Assay | Recombinant Enzyme | TNKS2 | 56 nM | [12] |

| Axin2 Accumulation Assay | Human SW480 cells | Axin2 Stabilization | 2.5 µM | [8] |

| TNKS2 Inhibition (Western Blot) | Recombinant Human TNSK2 | TNKS2 | 0.2 µM | [8] |

Experimental Protocols

Here are detailed methodologies for key experiments used to elucidate the mechanism of this compound.

1. Co-Immunoprecipitation (Co-IP) to Demonstrate Protein Interactions within the Destruction Complex

This protocol is designed to assess the interaction between Axin and other components of the destruction complex (e.g., APC, GSK3β) in the presence or absence of this compound.

-

Cell Culture and Treatment:

-

Plate HEK293T or a relevant cell line and grow to 80-90% confluency.

-

Treat cells with either DMSO (vehicle control) or this compound at a final concentration of 10 µM for 6-24 hours.

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Add ice-cold IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors).

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (clarified lysate) to a new tube. Determine protein concentration using a Bradford or BCA assay.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by adding Protein A/G agarose beads and incubating for 1 hour at 4°C on a rotator.

-

Centrifuge at 1,000 x g for 1 minute at 4°C and collect the pre-cleared supernatant.

-

To 500-1000 µg of pre-cleared lysate, add 2-5 µg of the primary antibody against the "bait" protein (e.g., anti-Axin2). As a negative control, use an equivalent amount of isotype-matched IgG.

-

Incubate overnight at 4°C on a rotator.

-

Add 20-30 µL of Protein A/G agarose bead slurry and incubate for 2-4 hours at 4°C on a rotator to capture the antibody-antigen complexes.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

-

Discard the supernatant and wash the beads 3-5 times with 1 mL of ice-cold IP Lysis Buffer.

-

After the final wash, carefully remove all supernatant.

-

Elute the protein complexes by resuspending the beads in 40 µL of 2x Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

-

-

Analysis:

-

Centrifuge the tubes to pellet the beads.

-

Load the supernatant onto an SDS-PAGE gel for Western blot analysis to detect the "prey" proteins (e.g., APC, GSK3β, β-catenin).

-

2. Western Blotting to Measure Protein Stabilization and Degradation

This protocol is used to measure changes in the protein levels of Axin2, total β-catenin, and phosphorylated β-catenin following this compound treatment.

-

Sample Preparation:

-

Culture and treat cells with this compound as described in the Co-IP protocol.

-

Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration of the clarified lysates.

-

-

SDS-PAGE and Transfer:

-

Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-Axin2, anti-β-catenin, anti-phospho-β-catenin (Ser33/37/Thr41), anti-GAPDH as a loading control) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate.

-

Visualize the protein bands using an imaging system. Quantify band intensity relative to the loading control.

-

3. Luciferase Reporter Assay for Wnt Pathway Activity

This assay quantifies the transcriptional activity of the Wnt/β-catenin pathway. The SuperTopFlash (STF) reporter contains TCF/LEF binding sites upstream of a luciferase gene.

-

Cell Transfection:

-

Co-transfect HEK293T cells with the STF reporter plasmid and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

-

-

Treatment and Lysis:

-

After 24 hours, treat the cells with Wnt3a conditioned media (to activate the pathway) in the presence of varying concentrations of this compound or DMSO as a control.

-

Incubate for an additional 16-24 hours.

-

Lyse the cells using the passive lysis buffer provided with a dual-luciferase assay kit.

-

-

Luminescence Measurement:

-

Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 value.

-

Mandatory Visualizations

Caption: Canonical Wnt signaling pathway and the inhibitory mechanism of this compound.

Caption: Experimental workflow for a Co-Immunoprecipitation (Co-IP) assay.

Caption: Logical flow of the this compound mechanism of action in Wnt signaling.

Conclusion

This compound is a potent and specific inhibitor of the canonical Wnt signaling pathway that functions by inhibiting the enzymatic activity of Tankyrase 1 and 2. This action prevents the degradation of Axin, a crucial scaffold protein, thereby stabilizing the β-catenin destruction complex. The enhanced activity of this complex leads to the efficient degradation of β-catenin, preventing its accumulation and subsequent activation of Wnt target genes. This detailed mechanism makes this compound an invaluable chemical probe for dissecting Wnt pathway dynamics and a promising scaffold for the development of therapeutics targeting Wnt-driven diseases.

References

- 1. Structural Basis and Selectivity of Tankyrase Inhibition by a Wnt Signaling Inhibitor WIKI4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are TNKS1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. ovid.com [ovid.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound, a tankyrase inhibitor, attenuates Wnt/β-catenin signaling in cancer stem-like cells and inhibits in vivo the growth of a subcutaneous human osteosarcoma xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. stemcell.com [stemcell.com]

- 8. This compound-endo | Wnt/beta-catenin inhibitor | Mechanism | Concentration [selleckchem.com]

- 9. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. glpbio.com [glpbio.com]

- 12. Wnt Antagonist I, this compound- endo [sigmaaldrich.com]

The Molecular Siege: How IWR-1 Suppresses Beta-Catenin Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Wnt/β-catenin signaling pathway is a cornerstone of embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. Among the arsenal of small molecule inhibitors, IWR-1 (Inhibitor of Wnt Response-1) has emerged as a critical tool for dissecting and targeting this pathway. This technical guide provides a comprehensive overview of the mechanism by which this compound inhibits β-catenin, supported by quantitative data, detailed experimental protocols, and visual representations of the key molecular interactions and experimental workflows.

Core Mechanism: Stabilizing the Destruction Complex

The canonical Wnt/β-catenin signaling pathway is tightly regulated by a multi-protein "destruction complex," which primarily consists of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β). In the absence of a Wnt ligand, this complex facilitates the sequential phosphorylation of β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. This process keeps cytoplasmic β-catenin levels low, preventing its translocation to the nucleus and the activation of target gene transcription.

This compound exerts its inhibitory effect not by directly targeting β-catenin, but by fortifying the destruction complex itself. The primary molecular target of this compound is the scaffolding protein Axin.[1][2] By binding to Axin, this compound stabilizes it, preventing its normal turnover. This stabilization of Axin enhances the overall integrity and activity of the destruction complex.[1][3] Consequently, the phosphorylation of β-catenin is promoted, leading to its efficient degradation and a subsequent decrease in Wnt pathway signaling.[1][4]

A key aspect of this compound's mechanism is its ability to induce the accumulation of Axin2 protein levels.[3][5] This is a direct consequence of its stabilizing effect. It is important to note that this compound does not induce the de novo synthesis of Axin2.[1]

Quantitative Data

The efficacy of this compound has been quantified in various cellular and biochemical assays. The following table summarizes key quantitative data related to its activity.

| Parameter | Value | Cell Line / System | Reference |

| IC50 (Wnt/β-catenin pathway reporter) | 180 nM | L-cells expressing Wnt3A | [6][7] |

| IC50 (Wnt/β-catenin pathway reporter) | ~0.1 µM | HEK293 cells | [8] |

| This compound-endo concentration for Axin2 stabilization | 2.5 µM | Pig EpiSCs | [6] |

| This compound concentration for β-catenin phosphorylation | 5 and 10 µM | NB4 and HL-60 cells | [7] |

Signaling Pathways and Experimental Workflows

To visually represent the molecular interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Wnt/β-Catenin Signaling Pathway

Caption: Canonical Wnt/β-catenin signaling pathway in "OFF" and "ON" states.

Mechanism of this compound Inhibition

Caption: this compound inhibits Wnt signaling by stabilizing Axin and promoting β-catenin degradation.

Experimental Workflow: Western Blot Analysis

Caption: A typical experimental workflow for analyzing protein levels by Western blot following this compound treatment.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of this compound.

Western Blot Analysis for Axin2 and Phospho-β-catenin

Objective: To determine the effect of this compound on the protein levels of Axin2 and phosphorylated β-catenin.

Materials:

-

Cell lines (e.g., DLD-1, HEK293T)

-

This compound (endo-IWR 1)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay reagent (e.g., BCA kit)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and membrane (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-Axin2, anti-phospho-β-catenin (Ser33/37/Thr41), anti-β-catenin, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle (DMSO) for the desired time points.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control.

Wnt/β-catenin Reporter Luciferase Assay

Objective: To measure the effect of this compound on the transcriptional activity of the Wnt/β-catenin pathway.

Materials:

-

HEK293 cells

-

TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)

-

Renilla luciferase plasmid (for normalization)

-

Transfection reagent

-

Wnt3a conditioned medium (or recombinant Wnt3a)

-

This compound

-

Dual-luciferase reporter assay system

Procedure:

-

Transfection: Co-transfect HEK293 cells with the TCF/LEF luciferase reporter and Renilla luciferase plasmids.

-

Treatment: After 24 hours, treat the cells with Wnt3a conditioned medium in the presence of varying concentrations of this compound or vehicle.

-

Lysis and Luciferase Assay: After the desired incubation time (e.g., 16-24 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold change in reporter activity relative to the control.

Co-immunoprecipitation of Axin and β-catenin

Objective: To investigate the effect of this compound on the interaction between Axin and β-catenin within the destruction complex.

Materials:

-

Cell line expressing tagged or endogenous proteins of interest

-

This compound

-

Co-immunoprecipitation lysis buffer

-

Antibody for immunoprecipitation (e.g., anti-Axin)

-

Protein A/G agarose or magnetic beads

-

Antibodies for Western blotting (e.g., anti-β-catenin, anti-Axin)

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound or vehicle and then lyse them in a non-denaturing co-immunoprecipitation buffer.

-

Immunoprecipitation:

-

Pre-clear the cell lysates with protein A/G beads.

-

Incubate the pre-cleared lysates with the immunoprecipitating antibody overnight at 4°C.

-

Add fresh protein A/G beads and incubate for another 1-2 hours.

-

-

Washing: Pellet the beads and wash them several times with lysis buffer to remove non-specific binding.

-

Elution and Western Blotting: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer. Analyze the immunoprecipitated proteins by Western blotting using antibodies against the proteins of interest.

This guide provides a foundational understanding of how this compound inhibits β-catenin signaling. The detailed mechanisms and protocols herein should serve as a valuable resource for researchers actively engaged in the study of Wnt signaling and the development of novel cancer therapeutics.

References

- 1. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. This compound inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of tankyrase scaffolding in the β-catenin destruction complex and WNT signaling [elifesciences.org]

- 6. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. resources.amsbio.com [resources.amsbio.com]

An In-depth Technical Guide on the Role of IWR-1 in Stabilizing the Axin Destruction Complex

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and cell fate determination. Dysregulation of this pathway is implicated in numerous pathologies, most notably cancer. A key regulatory hub of this cascade is the β-catenin destruction complex, a multi-protein assembly orchestrated by the scaffold protein Axin. This complex targets β-catenin for proteasomal degradation, thereby maintaining low cytoplasmic levels in the absence of a Wnt signal. The small molecule IWR-1 (Inhibitor of Wnt Response-1) has emerged as a potent antagonist of the Wnt/β-catenin pathway. This technical guide delineates the mechanism by which this compound stabilizes the Axin-scaffolded destruction complex, leading to the suppression of Wnt signaling. We provide a comprehensive overview of the underlying molecular interactions, quantitative data on this compound's efficacy, detailed experimental protocols for studying its effects, and visual representations of the pertinent signaling and experimental workflows.

Introduction: The Wnt/β-catenin Pathway and the Central Role of the Axin Destruction Complex

The canonical Wnt/β-catenin signaling pathway is fundamental to embryonic development and adult tissue homeostasis. The central effector of this pathway is β-catenin, a transcriptional co-activator. In the absence of a Wnt ligand, cytoplasmic β-catenin is maintained at low concentrations through continuous degradation mediated by the Axin destruction complex. This complex is a dynamic assembly of several key proteins:

-

Axin: A scaffold protein that serves as the core of the complex, bringing together the other components.[1][2] It exists in two functionally related forms, the constitutively expressed Axin1 and Axin2 (also known as Conductin), which is a transcriptional target of the Wnt pathway and acts as a negative feedback regulator.[1][3]

-

Adenomatous Polyposis Coli (APC): A large tumor suppressor protein that facilitates the capture of β-catenin.[1][2]

-

Glycogen Synthase Kinase 3 (GSK3): A serine/threonine kinase that, along with CK1, phosphorylates β-catenin.[1]

-

Casein Kinase 1 (CK1): A serine/threonine kinase that primes β-catenin for subsequent phosphorylation by GSK3.[1]

Upon Wnt ligand binding to its Frizzled (FZD) and LRP5/6 co-receptors, the destruction complex is inactivated. This leads to the stabilization and accumulation of β-catenin in the cytoplasm, followed by its translocation to the nucleus. In the nucleus, β-catenin associates with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes.

Mutational inactivation of components of the destruction complex, particularly APC and Axin, is a frequent event in various cancers, leading to constitutive Wnt signaling and uncontrolled cell proliferation.[1] Consequently, the destruction complex represents a prime target for therapeutic intervention.

This compound: Mechanism of Action

This compound is a small molecule inhibitor of the Wnt/β-catenin pathway.[4][5][6] Its primary mechanism of action involves the stabilization of the Axin-scaffolded destruction complex.[4][7] This stabilization enhances the complex's ability to phosphorylate β-catenin, marking it for ubiquitination and subsequent proteasomal degradation.[8][9]

The key steps in the mechanism of action of this compound are:

-

Tankyrase Inhibition: this compound functions as an inhibitor of Tankyrase (TNKS1 and TNKS2), members of the poly(ADP-ribose) polymerase (PARP) family of enzymes.[7][10]

-

Axin Stabilization: Tankyrases are responsible for the PARsylation of Axin, which targets Axin for ubiquitination and proteasomal degradation. By inhibiting Tankyrase, this compound prevents the degradation of Axin.[3]

-

Enhanced Destruction Complex Activity: The resulting accumulation of Axin protein leads to an increase in the assembly and stability of the destruction complex.[8][9][11] This, in turn, promotes the phosphorylation of β-catenin at serine and threonine residues (Ser33/37/Thr41).[8][9]

-

β-catenin Degradation: Phosphorylated β-catenin is recognized by the E3 ubiquitin ligase β-TrCP, leading to its ubiquitination and degradation by the proteasome. This reduces the pool of "free" β-catenin available for nuclear translocation.[8]

The endo diastereomer of this compound is the active form, while the exo form exhibits significantly reduced activity.[8][9]

Quantitative Data on this compound Activity

The inhibitory effect of this compound on the Wnt/β-catenin pathway has been quantified in various cellular contexts. The following table summarizes key quantitative data.

| Parameter | Value | Cell Line / System | Assay Type | Reference |

| IC₅₀ | 180 nM | L-cells expressing Wnt3A | Wnt/β-catenin reporter assay | [4][5][6][7][11] |

| IC₅₀ | 26 nM | HEK293T cells | Luciferase reporter gene assay | [4] |

| DC₅₀ | 60 nM | HAP1 cells | TNKS degradation (for IWR1-POMA, a PROTAC derivative) | [12] |

Visualization of Signaling Pathways and Experimental Workflows

The Canonical Wnt/β-catenin Signaling Pathway

Caption: Canonical Wnt/β-catenin signaling pathway in "OFF" and "ON" states.

This compound Mechanism of Action

Caption: this compound inhibits Tankyrase, leading to Axin stabilization and enhanced β-catenin degradation.

Experimental Workflow: Co-Immunoprecipitation

Caption: A generalized workflow for a Co-Immunoprecipitation (Co-IP) experiment.

Experimental Protocols

TOP/FOP Flash Luciferase Reporter Assay

This assay is used to quantitatively measure the transcriptional activity of the TCF/LEF family of transcription factors, which are activated by β-catenin.

Principle: Cells are co-transfected with a firefly luciferase reporter plasmid containing TCF/LEF binding sites (TOPFlash) and a control plasmid with mutated binding sites (FOPFlash).[13] A second reporter plasmid, typically expressing Renilla luciferase, is co-transfected to normalize for transfection efficiency. An increase in the TOP/FOP ratio indicates activation of Wnt/β-catenin signaling.

Protocol:

-

Cell Seeding: Plate cells (e.g., HEK293T) in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection:

-

Prepare a DNA mixture containing TOPFlash or FOPFlash plasmid, a Renilla luciferase plasmid (e.g., pRL-TK), and a transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's instructions.

-

Add the transfection complex to the cells and incubate for 24 hours.

-

-

Treatment:

-

After 24 hours, replace the medium with fresh medium containing this compound at various concentrations or a vehicle control (e.g., DMSO).

-

If studying Wnt activation, add a Wnt agonist (e.g., Wnt3a conditioned medium or CHIR99021) with or without this compound.

-

Incubate for an additional 24 hours.

-

-

Lysis and Luciferase Measurement:

-

Wash the cells once with phosphate-buffered saline (PBS).

-

Lyse the cells using a passive lysis buffer.

-

Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the TOP/FOP ratio to determine the specific Wnt/β-catenin signaling activity.

-

Plot the results as a function of this compound concentration to determine the IC₅₀.

-

Co-Immunoprecipitation (Co-IP) for Axin Interaction Partners

This protocol is designed to isolate Axin and its interacting proteins to demonstrate the integrity of the destruction complex.

Principle: An antibody specific to a "bait" protein (e.g., Axin) is used to pull down the bait and any associated "prey" proteins from a cell lysate.[14][15] The entire complex is captured on antibody-binding beads (e.g., Protein A/G agarose), and the components are identified by Western blotting.[16]

Protocol:

-

Cell Lysis:

-

Culture and treat cells with this compound or a vehicle control.

-

Harvest the cells and wash with ice-cold PBS.

-

Lyse the cells in a non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitors) on ice for 30 minutes.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

-

-

Pre-clearing:

-

Transfer the supernatant to a new tube.

-

Add Protein A/G agarose beads and incubate with rotation for 1 hour at 4°C to reduce non-specific binding.

-

Centrifuge to pellet the beads and transfer the pre-cleared lysate to a new tube.

-

-

Immunoprecipitation:

-

Add the primary antibody against the bait protein (e.g., anti-Axin) to the pre-cleared lysate. As a negative control, use an isotype-matched IgG antibody.

-

Incubate with gentle rotation for 4 hours to overnight at 4°C.

-

-

Immune Complex Capture:

-

Add fresh Protein A/G agarose beads to the lysate/antibody mixture.

-

Incubate with gentle rotation for 1-2 hours at 4°C.

-

-

Washing:

-

Pellet the beads by centrifugation at a low speed (e.g., 1,000 x g) for 1 minute at 4°C.

-

Discard the supernatant and wash the beads 3-5 times with ice-cold Co-IP lysis buffer.

-

-

Elution:

-

After the final wash, remove all supernatant.

-

Resuspend the beads in 1X SDS-PAGE loading buffer and boil for 5-10 minutes to elute the proteins.

-

-

Western Blot Analysis:

-

Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel.

-

Perform Western blotting using antibodies against the bait protein (Axin) and expected interacting partners (e.g., GSK3, β-catenin, APC).

-

Conclusion and Future Directions

This compound is a valuable chemical tool for dissecting the intricacies of the Wnt/β-catenin signaling pathway. Its mechanism of action, centered on the stabilization of the Axin destruction complex via Tankyrase inhibition, provides a clear strategy for downregulating aberrant Wnt signaling. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers investigating this pathway and for professionals in drug development exploring new therapeutic avenues for Wnt-driven diseases. Future research may focus on the development of more potent and specific second-generation Tankyrase inhibitors, as well as exploring combinatorial therapies where this compound or its analogs could sensitize cancer cells to other treatments. The continued elucidation of the dynamic regulation of the Axin destruction complex will undoubtedly unveil further opportunities for targeted pharmacological intervention.

References

- 1. Molecular regulation and pharmacological targeting of the β‐catenin destruction complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The β-Catenin Destruction Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of Tankyrases Induces Axin Stabilization and Blocks Wnt Signalling in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound-endo | Wnt/beta-catenin inhibitor | Mechanism | Concentration [selleckchem.com]

- 5. abmole.com [abmole.com]

- 6. glpbio.com [glpbio.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound, a tankyrase inhibitor, attenuates Wnt/β-catenin signaling in cancer stem-like cells and inhibits in vivo the growth of a subcutaneous human osteosarcoma xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. stemcell.com [stemcell.com]

- 12. Role of tankyrase scaffolding in the β-catenin destruction complex and WNT signaling [elifesciences.org]

- 13. jcancer.org [jcancer.org]

- 14. bitesizebio.com [bitesizebio.com]

- 15. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]

- 16. assaygenie.com [assaygenie.com]

A Technical Guide to IWR-1: Discovery, Mechanism, and Application in Wnt Pathway Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wnt signaling pathway is a crucial and evolutionarily conserved signaling cascade that plays a pivotal role in embryonic development, tissue homeostasis, and stem cell regulation. Dysregulation of this pathway is a hallmark of various diseases, most notably cancer. The canonical Wnt/β-catenin pathway, when aberrantly activated, leads to the accumulation of β-catenin in the cytoplasm, followed by its translocation to the nucleus. Nuclear β-catenin then associates with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to drive the expression of target genes involved in proliferation and cell fate decisions.

Given its central role in pathology, the Wnt pathway is a prime target for therapeutic intervention. This has spurred the discovery and development of small molecule inhibitors. Among these, IWR-1 (Inhibitor of Wnt Response-1) has emerged as a key chemical probe for dissecting and inhibiting Wnt/β-catenin signaling. This guide provides an in-depth overview of the discovery, mechanism of action, and experimental application of this compound.

Discovery of this compound

This compound was identified through a high-throughput screen of a diverse synthetic chemical library aimed at discovering novel inhibitors of the Wnt/β-catenin pathway.[1] The primary assay utilized a cell-based reporter system where the activation of TCF/LEF transcription factors drives the expression of a luciferase reporter gene, allowing for a quantitative measure of pathway activity. This screening effort led to the identification of a class of compounds, including this compound, that potently suppress Wnt signaling.[1]

Mechanism of Action

The canonical Wnt pathway is tightly regulated by a multiprotein "destruction complex." In the absence of a Wnt ligand, this complex, composed of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β), facilitates the sequential phosphorylation of β-catenin.[1] This phosphorylation marks β-catenin for ubiquitination and subsequent degradation by the proteasome, keeping its cytoplasmic levels low.

Upon binding of a Wnt ligand to its Frizzled (FZD) and LRP5/6 co-receptors, the destruction complex is inactivated. This leads to the stabilization and accumulation of β-catenin, which then enters the nucleus to activate target gene transcription.

This compound exerts its inhibitory effect by intervening in this process. Its mechanism is distinct and specific:

-

Stabilization of the Axin-Scaffolded Destruction Complex : The core mechanism of this compound is the stabilization of the Axin protein scaffold.[1][2] Axin is a concentration-limiting component of the destruction complex.[3][4] this compound binds to Axin, preventing its degradation and leading to an increase in Axin protein levels.[1]

-

Promotion of β-catenin Phosphorylation : By increasing the levels of Axin, this compound enhances the assembly and activity of the destruction complex.[1] This leads to increased phosphorylation of β-catenin at key serine and threonine residues (Ser33/37/Thr41).[1]

-

Enhanced β-catenin Degradation : The hyperphosphorylated β-catenin is then recognized by the E3 ubiquitin ligase β-TrCP and targeted for proteasomal degradation.[1] This action effectively reduces the pool of "free" β-catenin available to translocate to the nucleus.[1]

Consequently, even in the presence of Wnt stimulation or in cancer cells with mutations that would normally activate the pathway (like APC loss-of-function), this compound can suppress the signaling cascade by reinforcing the destruction of β-catenin.[1][5] It is important to note that while this compound is sometimes referred to as a tankyrase (TNKS) inhibitor, its primary mode of action in Wnt signaling inhibition is through the stabilization of Axin.[6] This contrasts with inhibitors like XAV939, which directly bind to and inhibit tankyrase, an enzyme that promotes Axin degradation.[6]

Quantitative Data on this compound Activity

The potency of this compound has been characterized in various cellular and biochemical assays. The following tables summarize key quantitative data.

| Assay Type | Cell Line / System | Parameter | Value | Reference |

| Wnt/β-catenin Reporter Assay | L-cells expressing Wnt3A | IC50 | 180 nM | [2][6] |

| Wnt/β-catenin Reporter Assay | HEK293T cells | IC50 | 26 nM | [6] |

| Tankyrase 1 (TNKS1/PARP5a) Activity | In vitro auto-PARsylation | IC50 | 131 nM | |

| Tankyrase 2 (TNKS2/PARP5b) Activity | In vitro auto-PARsylation | IC50 | 56 nM | |

| Axin2 Accumulation | SW480 cells | EC50 | 2.5 µM | [6] |

Table 1: Summary of this compound Potency

Experimental Protocols and Visualizations

Canonical Wnt Signaling Pathway

The following diagrams illustrate the state of the canonical Wnt pathway in its "Off" and "On" states.

Caption: Canonical Wnt Pathway - "Off" State.

Caption: Canonical Wnt Pathway - "On" State.

This compound Mechanism of Action

This diagram illustrates how this compound stabilizes the destruction complex to inhibit Wnt signaling.

Caption: this compound stabilizes Axin to promote β-catenin destruction.

Key Experimental Protocols

This assay quantitatively measures the activity of the canonical Wnt pathway.

Objective: To determine the IC50 value of this compound for Wnt signaling inhibition.

Materials:

-

HEK293T cells (or other suitable cell line)

-

SuperTopFlash (STF) TCF/LEF luciferase reporter plasmid

-

Renilla luciferase plasmid (for normalization)

-

Lipofectamine 2000 or similar transfection reagent

-

Wnt3a-conditioned media (or recombinant Wnt3a)

-

This compound (dissolved in DMSO)

-

96-well cell culture plates

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Methodology:

-

Cell Seeding: Seed HEK293T cells into a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect cells with the STF reporter plasmid and the Renilla normalization plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Compound Treatment: After 24 hours, replace the media with fresh media containing Wnt3a to stimulate the pathway. Immediately add serial dilutions of this compound (e.g., from 1 nM to 10 µM) or DMSO as a vehicle control.

-

Incubation: Incubate the cells for another 24 hours.

-

Lysis and Luminescence Reading: Lyse the cells and measure both Firefly (STF) and Renilla luciferase activity using a dual-luciferase assay system and a luminometer.

-

Data Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well. Plot the normalized luciferase activity against the log concentration of this compound. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value.

Caption: Experimental workflow for a Wnt reporter assay.

Objective: To visually confirm that this compound increases Axin2 protein levels and promotes β-catenin phosphorylation.

Materials:

-

DLD-1 or SW480 colorectal cancer cells (which have high basal Wnt activity)

-

This compound (dissolved in DMSO)

-

6-well cell culture plates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and electrophoresis equipment

-

Western blot transfer system

-

Primary antibodies: anti-Axin2, anti-phospho-β-catenin (Ser33/37/Thr41), anti-total-β-catenin, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Methodology:

-

Cell Culture and Treatment: Plate DLD-1 cells in 6-well plates. Once they reach ~80% confluency, treat them with a range of this compound concentrations (e.g., 0, 1, 5, 10 µM) for a specified time (e.g., 6-24 hours).[1]

-

Protein Extraction: Wash cells with ice-cold PBS and lyse them using RIPA buffer. Collect the lysates and quantify the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies (e.g., anti-Axin2, anti-phospho-β-catenin, anti-GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: After final washes, apply a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Compare the band intensities for Axin2 and phospho-β-catenin across the different this compound concentrations. An increase in these bands relative to the loading control (GAPDH) and total β-catenin indicates successful target engagement.[1]

Applications in Research and Drug Development

This compound is a valuable tool for:

-

Studying Wnt-dependent processes: It allows for the transient and reversible inhibition of the pathway, facilitating studies in developmental biology, stem cell maintenance, and tissue regeneration.[1][7]

-

Cancer Research: this compound is used to probe the dependency of various cancers on Wnt signaling and to study its role in cancer stem cell self-renewal and chemotherapy resistance.[5][8] For example, studies have shown this compound can be cytotoxic to osteosarcoma cancer stem-like cells and can decrease tumor progression in vivo when combined with doxorubicin.[5]

-

Drug Discovery: As a well-characterized inhibitor, this compound serves as a benchmark compound for the development of new Wnt pathway inhibitors with improved pharmacological properties.

Conclusion

This compound is a potent and specific inhibitor of the canonical Wnt/β-catenin signaling pathway. Its unique mechanism of action—stabilizing the Axin-scaffolded destruction complex—has not only provided deep insights into the fundamental regulation of the Wnt pathway but has also established a viable strategy for its therapeutic inhibition. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers aiming to utilize this compound to explore Wnt signaling in health and disease.

References

- 1. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. static.miltenyibiotec.com [static.miltenyibiotec.com]

- 3. Axin Family of Scaffolding Proteins in Development: Lessons from C. elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. This compound, a tankyrase inhibitor, attenuates Wnt/β-catenin signaling in cancer stem-like cells and inhibits in vivo the growth of a subcutaneous human osteosarcoma xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. stemcell.com [stemcell.com]

- 8. medchemexpress.com [medchemexpress.com]

IWR-1: A Potent Inhibitor of TCF/LEF Transcriptional Activity via Axin Stabilization

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

IWR-1 (Inhibitor of Wnt Response-1) is a small molecule that potently and specifically inhibits the canonical Wnt/β-catenin signaling pathway. Its mechanism of action involves the inhibition of Tankyrase 1 and 2 (TNKS1/2), members of the poly(ADP-ribose) polymerase (PARP) family. This inhibition leads to the stabilization of Axin, a key scaffolding protein in the β-catenin destruction complex. The subsequent increase in β-catenin phosphorylation and proteasomal degradation results in reduced nuclear β-catenin levels and a consequent suppression of T-cell factor/lymphoid enhancer factor (TCF/LEF)-mediated transcription. This guide provides a comprehensive overview of this compound's effect on TCF/LEF transcriptional activity, including its mechanism of action, quantitative efficacy, detailed experimental protocols, and its relevance in drug development.

Introduction to the Wnt/β-catenin Signaling Pathway and TCF/LEF Transcription Factors

The Wnt/β-catenin signaling pathway is a crucial regulator of embryonic development, tissue homeostasis, and stem cell maintenance.[1] Dysregulation of this pathway is a hallmark of numerous cancers, including colorectal cancer.[2] In the "off-state" of the pathway, a multiprotein "destruction complex," composed of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β), phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[3]

Upon Wnt ligand binding to its Frizzled (FZD) and LRP5/6 co-receptors, the destruction complex is inactivated. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus.[4] In the nucleus, β-catenin acts as a coactivator for the TCF/LEF family of transcription factors, driving the expression of Wnt target genes involved in cell proliferation, differentiation, and survival.[5][6]

This compound: Mechanism of Action

This compound functions as a potent inhibitor of the Wnt/β-catenin pathway by targeting the enzymes Tankyrase 1 and 2.[1][7] Tankyrases are responsible for the PARsylation (poly-ADP-ribosylation) of Axin, which marks it for degradation.[7] By inhibiting tankyrase activity, this compound prevents Axin degradation, leading to its stabilization and accumulation.[8][9] This, in turn, enhances the activity of the β-catenin destruction complex, promoting the phosphorylation and subsequent degradation of β-catenin.[4][10] The ultimate consequence is a significant reduction in the nuclear pool of β-catenin available to activate TCF/LEF-mediated transcription.[1]

Quantitative Data on this compound Activity

The potency of this compound in inhibiting TCF/LEF transcriptional activity has been quantified in various cellular assays. The following table summarizes key quantitative parameters.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (Wnt/β-catenin pathway) | 180 nM | L-cells expressing Wnt3A | [4][11] |

| IC50 (Wnt/β-catenin pathway) | 26 nM | HEK293T cells (luciferase reporter) | [11] |

| IC50 (Wnt/β-catenin pathway) | 210 nM | DLD-1 cells (luciferase reporter) | [12] |

| IC50 (TNKS1 auto-PARsylation) | 131 nM | In vitro assay | [13] |

| IC50 (TNKS2 auto-PARsylation) | 56 nM | In vitro assay | [13] |

| EC50 (Axin2 accumulation) | 2.5 µM | SW480 cells | [11] |

Experimental Protocols

A common and robust method to quantify the effect of this compound on TCF/LEF transcriptional activity is the TCF/LEF luciferase reporter assay.

TCF/LEF Luciferase Reporter Assay

This assay utilizes a reporter plasmid containing a firefly luciferase gene under the control of a minimal promoter with multiple upstream TCF/LEF binding sites.[14] A co-transfected plasmid expressing Renilla luciferase serves as an internal control for transfection efficiency and cell viability.

Materials:

-

HEK293 or DLD-1 cells

-

TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)

-

Renilla luciferase control plasmid (e.g., pRL-TK)

-

Lipofectamine 2000 or other suitable transfection reagent

-

Opti-MEM I Reduced Serum Medium

-

Wnt3a conditioned medium (optional, for pathway stimulation)

-

This compound

-

Dual-Luciferase® Reporter Assay System

-

96-well white, clear-bottom tissue culture plates

-

Luminometer

Procedure:

-

Cell Seeding: One day prior to transfection, seed HEK293 cells at a density of 30,000 cells per well in a 96-well plate.[15]

-

Transfection:

-

For each well, prepare a DNA mixture containing the TCF/LEF reporter plasmid and the Renilla control plasmid in Opti-MEM.[14]

-

In a separate tube, dilute the transfection reagent in Opti-MEM.

-

Combine the DNA and transfection reagent mixtures and incubate at room temperature to allow complex formation.

-

Add the transfection complexes to the cells.

-

-

This compound Treatment: Approximately 24 hours post-transfection, replace the medium with fresh growth medium containing the desired concentrations of this compound or DMSO as a vehicle control. If pathway stimulation is required, Wnt3a-conditioned medium can be added.[16]

-

Incubation: Incubate the cells for an additional 16-24 hours.[14][15]

-

Luciferase Assay:

-

Lyse the cells according to the Dual-Luciferase® Reporter Assay System protocol.

-

Measure the firefly and Renilla luciferase activities using a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the fold change in TCF/LEF reporter activity relative to the vehicle control.

-

References

- 1. This compound, a tankyrase inhibitor, attenuates Wnt/β-catenin signaling in cancer stem-like cells and inhibits in vivo the growth of a subcutaneous human osteosarcoma xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. TCF/LEF family - Wikipedia [en.wikipedia.org]

- 6. Regulation of LEF-1/TCF transcription factors by Wnt and other signals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ovid.com [ovid.com]

- 8. stemcell.com [stemcell.com]

- 9. Inhibition of Tankyrases Induces Axin Stabilization and Blocks Wnt Signalling in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound-endo | Wnt/beta-catenin inhibitor | Mechanism | Concentration [selleckchem.com]

- 12. A Cell Model Suitable for a High-Throughput Screening of Inhibitors of the Wnt/β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Wnt Antagonist I, this compound- endo [sigmaaldrich.com]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. resources.amsbio.com [resources.amsbio.com]

The Role of IWR-1 in Targeting Cancer Stem Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cancer stem cell (CSC) hypothesis posits that a subpopulation of cells within a tumor possesses stem-like properties, including self-renewal and differentiation, driving tumor initiation, progression, metastasis, and resistance to conventional therapies. The Wnt/β-catenin signaling pathway is a critical regulator of these processes in both normal stem cells and CSCs.[1] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. IWR-1 (Inhibitor of Wnt Response-1) has emerged as a key small molecule inhibitor in the study and targeting of CSCs due to its specific mechanism of action on the Wnt/β-catenin pathway. This technical guide provides an in-depth overview of the function of this compound in cancer stem cell research, including its mechanism of action, effects on CSC properties, and detailed experimental protocols.

Mechanism of Action: Stabilizing the Destruction Complex

This compound functions as a potent and specific inhibitor of the Wnt/β-catenin signaling pathway.[2] Its primary mechanism of action involves the inhibition of Tankyrase 1 and 2 (TNKS1/2), which are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes.[3][4]

In the canonical Wnt pathway, the stability of the transcriptional co-activator β-catenin is tightly regulated by a multi-protein "destruction complex," which includes Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β). Tankyrases promote the degradation of Axin, a scaffold protein of this complex, through PARsylation, which marks Axin for ubiquitination and subsequent proteasomal degradation.[5][6]

By inhibiting the catalytic activity of Tankyrases, this compound prevents the PARsylation of Axin.[6] This leads to the stabilization and accumulation of Axin, thereby enhancing the assembly and activity of the β-catenin destruction complex.[3] A functional destruction complex phosphorylates β-catenin, targeting it for ubiquitination and degradation by the proteasome. Consequently, the nuclear translocation of β-catenin is blocked, leading to the downregulation of Wnt target genes that are crucial for stem cell self-renewal and proliferation, such as MYC and CCND1 (encoding Cyclin D1).[7]

Effects of this compound on Cancer Stem Cell Properties

This compound has been demonstrated to effectively target the CSC population in various cancer types, particularly in osteosarcoma and colorectal cancer. Its inhibitory action on the Wnt/β-catenin pathway translates into several key anti-CSC effects:

-

Inhibition of Self-Renewal and Sphere Formation: The self-renewal capacity of CSCs can be assessed in vitro through the tumorsphere formation assay. This compound has been shown to impair the ability of CSCs to form these spheres, indicating a reduction in their self-renewal capabilities.[1]

-

Induction of Apoptosis: By suppressing the pro-survival signals mediated by the Wnt/β-catenin pathway, this compound can selectively induce apoptosis in cancer stem-like cells.[1]

-

Downregulation of Stemness Markers: The expression of key stemness transcription factors such as SOX2, OCT4, and NANOG is often elevated in CSCs and is crucial for maintaining their stem-like state. Treatment with this compound has been shown to downregulate the expression of these markers, including the putative CSC marker Sox2.[1] Additionally, this compound has been observed to diminish the percentage of cells positive for the CSC marker ALDH1.

-

Reversal of Chemoresistance: CSCs are notoriously resistant to conventional chemotherapies like doxorubicin. This compound has been shown to sensitize chemoresistant osteosarcoma cells to doxorubicin, reducing the IC50 of doxorubicin in these cells.[8] This effect is, in part, attributed to the inhibition of drug efflux pumps.[8][9]

Quantitative Data on this compound Efficacy

The following tables summarize the quantitative data on the efficacy of this compound from various studies.

Table 1: In Vitro Efficacy of this compound

| Cell Line/Model | Assay | This compound Concentration | Effect | Reference |

| Wnt/β-catenin Reporter | Luciferase Assay | IC50: 180 nM | Potent inhibition of Wnt signaling | [2] |

| DLD-1 (Colorectal Cancer) | Cell Proliferation | 5-50 µM | Dose-dependent decrease in proliferation | [10] |

| HCT116 (Colorectal Cancer) | Cell Proliferation | 5-50 µM | Dose- and time-dependent decrease in proliferation | [10][11][12] |

| 143b-DxR (Doxorubicin-Resistant Osteosarcoma) | Doxorubicin IC50 | 5 µM (pre-treatment) | Reduced Doxorubicin IC50 from 21.31 µM to 11.76 µM | [8] |

| Osteosarcoma Spheres | Apoptosis | Not specified | Induced apoptosis | [1] |

Table 2: In Vivo Efficacy of this compound

| Cancer Model | Treatment | Dosing Regimen | Effect | Reference |

| Subcutaneous Human Osteosarcoma Xenograft | This compound + Doxorubicin | 5 mg/kg this compound (intratumorally) every 2 days for 2 weeks | Substantially decreased tumor progression | [7] |

| Doxorubicin-Resistant Lung Metastatic Osteosarcoma PDOX | Everolimus + Pazopanib (mTOR/VEGFR inhibitors) | Not applicable | Combination arrested tumor growth (for comparison) | [13] |

Experimental Protocols

Tumorsphere Formation Assay

This assay assesses the self-renewal capacity of cancer stem cells.

Materials:

-

Cancer cell line of interest

-

Sphere Formation Medium: Serum-free DMEM/F12 supplemented with B-27, 20 ng/mL human epidermal growth factor (hEGF), and 20 ng/mL basic fibroblast growth factor (bFGF), and Penicillin/Streptomycin.[14]

-

Ultra-low attachment plates (e.g., Corning Costar®)

-

This compound (dissolved in DMSO)

-

Trypan Blue

-

Hemocytometer or automated cell counter

Procedure:

-

Cell Preparation: Prepare a single-cell suspension from either a cultured cell line or primary tumor tissue.[14]

-

Cell Counting: Count the viable cells using Trypan Blue exclusion.

-

Plating: Dilute the cells in Sphere Formation Medium to a final density of 500-2000 cells/mL. The optimal density should be determined for each cell line.[14]

-

Treatment: Add this compound to the cell suspension at various final concentrations (e.g., 1 µM, 5 µM, 10 µM). Include a DMSO vehicle control.

-

Incubation: Plate 250 µL of the cell suspension per well in a 24-well ultra-low attachment plate.[14] Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Sphere Formation and Monitoring: Monitor the formation of tumorspheres daily for 7-10 days. Add fresh media every 2-3 days.

-

Quantification: After the incubation period, count the number of spheres with a diameter greater than 50 µm under a microscope. Sphere formation efficiency can be calculated as (Number of spheres formed / Number of cells seeded) x 100%.

Western Blot Analysis

This protocol is for detecting changes in the protein levels of β-catenin and stemness markers like SOX2 following this compound treatment.

Materials:

-

Cancer cells treated with this compound (and controls)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-β-catenin

-

Rabbit anti-SOX2

-

Mouse anti-β-actin (loading control)

-

-

HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

-

ECL Western Blotting Substrate

-

Chemiluminescence detection system

Procedure:

-

Cell Lysis: Lyse the treated and control cells with lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies (e.g., anti-β-catenin at 1:1000, anti-SOX2 at 1:1000, and anti-β-actin at 1:5000) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000) for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence detection system.

-

Analysis: Quantify the band intensities and normalize to the loading control (β-actin).

Conclusion

This compound is a valuable tool for cancer stem cell research, providing a specific means to interrogate and inhibit the Wnt/β-catenin signaling pathway. Its ability to target CSCs by inhibiting self-renewal, inducing apoptosis, and reversing chemoresistance highlights the therapeutic potential of targeting this critical pathway. The experimental protocols provided in this guide offer a starting point for researchers to investigate the effects of this compound in their own cancer models. Further research into the in vivo efficacy and potential combination therapies with this compound and its analogs will be crucial in translating these promising preclinical findings into novel cancer treatments.

References

- 1. This compound, a tankyrase inhibitor, attenuates Wnt/β-catenin signaling in cancer stem-like cells and inhibits in vivo the growth of a subcutaneous human osteosarcoma xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. stemcell.com [stemcell.com]

- 3. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of Tankyrases Induces Axin Stabilization and Blocks Wnt Signalling in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of tankyrase scaffolding in the β-catenin destruction complex and WNT signaling [elifesciences.org]

- 6. AXIN2 promotes degradation of AXIN1 through tankyrase in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Efflux inhibition by this compound-endo confers sensitivity to doxorubicin effects in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Efflux inhibition by this compound-endo confers sensitivity to doxorubicin effects in osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. An mTOR and VEGFR inhibitor combination arrests a doxorubicin resistant lung metastatic osteosarcoma in a PDOX mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Isolation of cancer stem cells by sphere formation assay [protocols.io]

An In-depth Technical Guide to IWR-1 Applications in Developmental Biology Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

IWR-1 (Inhibitor of Wnt Response-1) is a potent, cell-permeable small molecule that has become an indispensable tool in developmental biology research. It functions as a highly specific antagonist of the canonical Wnt/β-catenin signaling pathway, a critical regulator of embryonic development, tissue homeostasis, and stem cell biology.[1] Dysregulation of this pathway is implicated in numerous developmental abnormalities and diseases, including cancer.[1][2] this compound's unique mechanism of action—stabilizing the β-catenin destruction complex—provides a precise method for dissecting the temporal and spatial roles of Wnt signaling during cellular differentiation and morphogenesis.[3][4] This guide provides a comprehensive overview of this compound, its mechanism, quantitative parameters, and detailed protocols for its application in key developmental biology models.

Mechanism of Action: Stabilizing the Axin Destruction Complex

In the absence of a Wnt ligand, the canonical Wnt pathway is inactive. Cytoplasmic β-catenin is targeted for degradation by a multi-protein "destruction complex" composed of Axin, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3β (GSK3β), and Casein Kinase 1α (CK1α).[5] Axin serves as the crucial scaffolding protein in this complex.[6] Upon Wnt ligand binding to its Frizzled and LRP5/6 receptors, this destruction complex is inhibited, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription with TCF/LEF transcription factors.[5]

This compound inhibits the pathway by targeting the destruction complex itself.[4] Specifically, this compound stabilizes Axin, preventing its ubiquitination and degradation.[4][7] This enhanced stability of the Axin scaffold reinforces the destruction complex's activity, leading to increased phosphorylation and subsequent proteasomal degradation of β-catenin, thereby blocking downstream signaling.[3][4] While some reports suggest this compound inhibits Tankyrase (TNKS1/2), which is responsible for the PARsylation that marks Axin for degradation, its primary mode of action is considered to be the stabilization of Axin.[7][8]

Quantitative Data Summary

The efficacy of this compound varies across different cell types and model systems. The following tables summarize key quantitative parameters reported in the literature.

Table 1: IC₅₀ and EC₅₀ Values of this compound

| Parameter | System/Assay | Value | Reference(s) |

|---|---|---|---|

| IC₅₀ | Wnt/β-catenin reporter (L-cells) | 180 nM | [9][10][11] |

| IC₅₀ | Wnt/β-catenin reporter (HEK293T) | 26 nM | [10] |

| IC₅₀ | TNKS1 (in vitro) | 131 nM | [8] |

| IC₅₀ | TNKS2 (in vitro) | 56 nM | [8] |

| EC₅₀ | Axin2 accumulation (SW480 cells) | 2.5 µM |[10] |

Table 2: Effective Concentrations of this compound in Developmental Biology Models

| Model System | Application | Concentration Range | Treatment Duration | Reference(s) |

|---|---|---|---|---|

| Human Pluripotent Stem Cells (hPSCs) | Cardiac Differentiation | 2.5 - 10 µM | 2 - 4 days | [12][13] |

| hPSCs | Neural Induction | 2.5 µM | 9 days | [10] |

| Mouse Epiblast Stem Cells (EpiSCs) | Self-Renewal | Not specified | Long-term | [14] |

| Human iPSCs | Ureteric Bud Organoids | Not specified | Not specified | [15] |

| Zebrafish Embryos | Tail Fin Regeneration | 0.5 - 10 µM | 24 hours | [16] |

| Zebrafish Embryos | Craniofacial Development | 5 - 10 µM | 24 hours | [17] |

| Zebrafish Embryos | Swimbladder Development | 10 µM | From 14 hpf | [18] |

| Colorectal Cancer Cells (e.g., HCT116) | Proliferation Inhibition | 5 - 50 µM | 24 - 48 hours |[16] |

Applications and Experimental Protocols

This compound is extensively used to modulate cell fate decisions during the differentiation of pluripotent stem cells and to study organogenesis in model organisms.

The differentiation of cardiomyocytes from hPSCs requires precise temporal control of Wnt signaling. An early phase of Wnt activation is necessary for mesoderm induction, followed by a period of Wnt inhibition to specify cardiac progenitors.[19] this compound is highly effective during this second phase.

Key Experimental Protocol: Monolayer-based Cardiac Differentiation

This protocol is adapted from studies demonstrating enhanced cardiac differentiation with Wnt inhibition following mesoderm induction.[12][19]

-

Cell Seeding: Plate hPSCs on Matrigel-coated plates at a high density (e.g., 2.5 x 10⁵ cells/cm²) in a suitable maintenance medium (e.g., mTeSR1 or E8) with a ROCK inhibitor (e.g., 10 µM Y-27632) for 24 hours.

-

Mesoderm Induction (Day 0-4):

-

Day 0: Initiate differentiation by replacing the maintenance medium with a basal differentiation medium (e.g., RPMI1640 with B27 supplement) containing a Wnt activator (e.g., 6-12 µM CHIR99021) or growth factors like Activin A (100 ng/mL) and BMP4 (10-25 ng/mL).[12][19]

-

Day 1-3: Continue incubation, changing the medium as required by the specific protocol.

-

-

Wnt Inhibition for Cardiac Specification (Day 4-6):

-

On day 4, replace the medium with the basal differentiation medium containing 5-10 µM this compound .[12]

-

Incubate for an additional 2 days.

-

-

Cardiomyocyte Maturation (Day 7 onwards):

-

Analysis: Quantify differentiation efficiency using flow cytometry for cardiac markers like Cardiac Troponin T (cTnT).[19] Analyze the expression of cardiac progenitor genes (e.g., NKX2.5, ISL1) via qRT-PCR.[12]

Dual SMAD inhibition is a common method for neural induction, but modulating the Wnt pathway is also crucial. This compound can be used in combination with other small molecules to guide hPSCs toward a neural progenitor cell (NPC) fate.

Key Experimental Protocol: Neural Induction

-

Cell Seeding: Plate hPSCs on a suitable matrix (e.g., Matrigel) at a density of 200,000-250,000 cells/cm².[20]

-

Neural Induction (Day 0-9):

-

On the day after seeding, replace the culture medium with a neural induction medium.

-

A typical formulation includes a basal medium (e.g., DMEM/F12) supplemented with N2 and B27, a SMAD inhibitor (e.g., 5 µM SB431542), a FGF receptor agonist (e.g., 10 ng/mL FGF2), and 2.5 µM this compound .[10]

-

Change the medium daily for the first 9 days.

-

-

NPC Expansion: After the induction phase, the resulting PAX6-positive NPCs can be dissociated and expanded.[20]

The zebrafish (Danio rerio) is a powerful in vivo model for studying vertebrate development due to its rapid, external embryonic development and genetic tractability.[21] this compound can be directly added to the embryo medium to investigate the role of Wnt signaling in processes like organogenesis and tissue regeneration.

Key Experimental Protocol: Wnt Inhibition in Zebrafish Embryos

-

Embryo Collection: Collect zebrafish embryos shortly after fertilization.

-

This compound Treatment:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).[15]

-

From the desired developmental stage (e.g., 12 or 24 hours post-fertilization, hpf), transfer embryos to a petri dish containing embryo medium with the final desired concentration of this compound (e.g., 5-10 µM ).[17] Include a DMSO-only control group.

-

The final DMSO concentration in the embryo medium should not exceed 0.1%.[1]

-

-

Incubation: Incubate the embryos at 28.5°C for the desired duration (e.g., 24 hours).[17]

-

Analysis: After treatment, wash the embryos with fresh embryo medium. Fix them at the desired stage (e.g., 96 hpf) for analysis by whole-mount in situ hybridization (WISH) to examine gene expression patterns or by microscopy to assess morphological changes (e.g., craniofacial cartilage development or fin regeneration).[17][18]

Preparation and Handling of this compound

-

Solubility: this compound is soluble in DMSO to at least 20 mg/mL (approximately 49 mM).[1][22] It is poorly soluble in aqueous solutions.

-

Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in fresh, anhydrous DMSO.[15] Warming to 37°C or sonication can aid dissolution.[22]

-

Storage: Store the powder at room temperature or 2-8°C.[3][8] Store the DMSO stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.[1][22]

-

Working Solution: For cell culture, dilute the stock solution directly into the medium immediately before use. The final DMSO concentration should be kept low (typically ≤0.1%) to avoid toxicity.[1]

Conclusion

This compound is a powerful and specific inhibitor of the canonical Wnt/β-catenin signaling pathway. Its well-defined mechanism of action—stabilizing the Axin-based destruction complex—makes it an invaluable reagent for developmental biology research. By enabling precise temporal inhibition of Wnt signaling, this compound has been instrumental in elucidating the pathway's role in stem cell fate decisions, such as the differentiation of cardiomyocytes and neural progenitors, and for studying complex developmental processes in vivo in models like the zebrafish. The protocols and quantitative data provided in this guide offer a solid foundation for researchers to effectively apply this compound in their experimental systems.

References

- 1. cdn.stemcell.com [cdn.stemcell.com]

- 2. researchgate.net [researchgate.net]

- 3. rndsystems.com [rndsystems.com]

- 4. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of tankyrase scaffolding in the β-catenin destruction complex and WNT signaling [elifesciences.org]

- 7. Importance of WNT-dependent signaling for derivation and maintenance of primed pluripotent bovine embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Wnt Antagonist I, this compound- endo [sigmaaldrich.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound-endo | Wnt/beta-catenin inhibitor | Mechanism | Concentration [selleckchem.com]

- 11. stemcell.com [stemcell.com]

- 12. Small Molecule Wnt Inhibitors Enhance the Efficiency of BMP-4-Directed Cardiac Differentiation of Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Temporal Control of the WNT Signaling Pathway During Cardiac Differentiation Impacts Upon the Maturation State of Human Pluripotent Stem Cell Derived Cardiomyocytes [frontiersin.org]